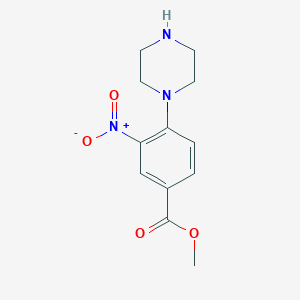

Methyl 3-nitro-4-piperazinobenzenecarboxylate

Description

Properties

IUPAC Name |

methyl 3-nitro-4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(11(8-9)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSGLWWWNVWICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377474 | |

| Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192441-86-4 | |

| Record name | Methyl 3-nitro-4-(1-piperazinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-nitro-4-(piperazin-1-yl)benzoate

An Essential Building Block in Modern Medicinal Chemistry

Methyl 3-nitro-4-(piperazin-1-yl)benzoate is a heterocyclic compound of significant interest in the fields of medicinal and organic chemistry. Its unique molecular architecture, which combines a nitro-substituted benzene ring with a piperazine moiety and a methyl ester, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a crucial resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Methyl 3-nitro-4-(piperazin-1-yl)benzoate is a structurally precise molecule featuring key functional groups that dictate its chemical behavior. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates.[1] The nitro group and the methyl ester are highly versatile handles for further chemical modification.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | Oakwood Chemical[2] |

| Synonyms | 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester | Oakwood Chemical[2] |

| CAS Number | 192441-86-4 | Oakwood Chemical[2] |

| Molecular Formula | C12H15N3O4 | Oakwood Chemical[2] |

| Molecular Weight | 265.27 g/mol | Oakwood Chemical[2] |

The presence of both an acidic nitroaromatic system and a basic piperazine ring gives the molecule a unique electronic profile, making it a subject of interest for creating compounds with specific electronic and optical properties.[3]

Synthesis and Mechanistic Insights

The primary route for synthesizing Methyl 3-nitro-4-(piperazin-1-yl)benzoate is through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method is a cornerstone of synthetic organic chemistry for building complex aromatic systems.

Causality in Synthesis Design:

The choice of starting materials is critical. The reaction typically employs a precursor like methyl 4-chloro-3-nitrobenzoate or methyl 4-fluoro-3-nitrobenzoate. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. This can lead to milder reaction conditions compared to using a chloro-substituent.[4] The piperazine acts as the nucleophile, displacing the halide to form the final product.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on established methods for similar substitutions.[4][5]

Materials:

-

Methyl 4-fluoro-3-nitrobenzoate (1 equivalent)

-

Piperazine (1.2 equivalents)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

An inorganic base such as Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 4-fluoro-3-nitrobenzoate in the chosen polar aprotic solvent.

-

Addition of Reagents: Add piperazine and potassium carbonate to the solution. The base is crucial as it deprotonates one of the piperazine nitrogens, increasing its nucleophilicity, and also neutralizes the hydrofluoric acid byproduct formed during the reaction.

-

Reaction Conditions: Heat the mixture, typically to a temperature between 80-120 °C, and stir for several hours.

-

Monitoring: The reaction progress can be monitored effectively using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[4]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography or recrystallization to obtain Methyl 3-nitro-4-(piperazin-1-yl)benzoate of high purity.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.

Spectroscopic Characterization

The structural integrity of the synthesized compound is typically confirmed through a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's functional groups and overall structure.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl ester singlet (around 3.9 ppm), and the protons on the piperazine ring.[3]

-

¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the nitro and piperazine substituents), and the carbons of the piperazine ring.

-

FTIR: Infrared spectroscopy is expected to show strong absorption bands for the carbonyl (C=O) stretch of the ester (typically around 1720-1740 cm⁻¹) and characteristic stretches for the nitro group (NO₂) near 1520 and 1350 cm⁻¹.[3][6]

-

Mass Spectrometry: This technique will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

Reactivity and Strategic Applications in Drug Discovery

The true value of Methyl 3-nitro-4-(piperazin-1-yl)benzoate lies in its potential for chemical diversification. Its functional groups serve as strategic points for modification to build libraries of compounds for biological screening.

Key Reaction Pathways:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization.

-

Functionalization of Piperazine: The secondary amine in the piperazine ring is a nucleophilic site available for alkylation, acylation, or sulfonylation reactions.[7] This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.[8]

-

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides through aminolysis. This provides another point of diversification for modulating the physicochemical properties of derivatives.

Diagram of Potential Derivatizations:

Caption: Key reactive sites and potential derivatization pathways for the title compound.

The piperazine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from antipsychotic to anticancer.[1][9] Therefore, derivatives of Methyl 3-nitro-4-(piperazin-1-yl)benzoate are promising candidates for the development of new therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aromatic nitro compounds can be toxic, and care should be taken to avoid inhalation, ingestion, and skin contact.

References

- Benchchem. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate.

- Ward, J. F., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health.

- Benchchem. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4.

- Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH.

- Oakwood Chemical. 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester.

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.

- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Benchchem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

Sources

- 1. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester [oakwoodchemical.com]

- 3. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. southalabama.edu [southalabama.edu]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-nitro-4-piperazinobenzenecarboxylate: A Technical Guide

Molecular Structure and Key Spectroscopic Features

Methyl 3-nitro-4-piperazinobenzenecarboxylate possesses a substituted benzene ring with three key functional groups that dictate its spectroscopic behavior: a methyl ester, a nitro group, and a piperazine ring. The electron-withdrawing nature of the nitro and methyl ester groups, combined with the electron-donating potential of the piperazine nitrogen, creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of Methyl 3-nitro-4-piperazinobenzenecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. For Methyl 3-nitro-4-piperazinobenzenecarboxylate, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the piperazine protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H-2 | ~8.2 | d | 1H | Ortho to both the electron-withdrawing nitro and ester groups, leading to significant deshielding. |

| Aromatic H-5 | ~7.5 | d | 1H | Ortho to the piperazine group and meta to the nitro group. |

| Aromatic H-6 | ~7.8 | dd | 1H | Meta to the ester and ortho to the piperazine group. |

| Methyl Ester (-OCH₃) | ~3.9 | s | 3H | Typical range for methyl ester protons. |

| Piperazine N-H | Variable (broad) | s | 1H | Chemical shift is concentration and solvent dependent. |

| Piperazine (-CH₂-) | ~3.2 - 3.4 | m | 4H | Protons on carbons adjacent to the benzene ring. |

| Piperazine (-CH₂-) | ~3.0 - 3.2 | m | 4H | Protons on carbons adjacent to the N-H group. |

Causality Behind Predictions: The predictions are based on the analysis of similar compounds. For instance, the chemical shifts for the aromatic protons are extrapolated from data on methyl 3-nitrobenzoate, with adjustments made for the electron-donating effect of the piperazine substituent at the 4-position. The complexity of the piperazine signals arises from potential conformational isomers in solution, which can lead to broadened or multiple signals.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~165 | Typical for an ester carbonyl.[3] |

| Aromatic C-1 | ~125 | Attached to the ester group. |

| Aromatic C-2 | ~135 | Between the ester and nitro groups. |

| Aromatic C-3 | ~148 | Attached to the nitro group.[4] |

| Aromatic C-4 | ~150 | Attached to the piperazine group. |

| Aromatic C-5 | ~115 | Ortho to the piperazine group. |

| Aromatic C-6 | ~120 | Meta to the nitro group. |

| Methyl Ester (-OCH₃) | ~52 | Typical for a methyl ester carbon.[5] |

| Piperazine (-CH₂-) | ~45-50 | Chemical shifts for piperazine carbons can vary.[6] |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, would allow for the unambiguous assignment of all proton and carbon signals, thus validating the proposed structure.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Type |

| N-H (Piperazine) | 3300-3500 (broad) | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-3000 | Stretch |

| C=O (Ester) | 1720-1740 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| NO₂ (Nitro) | 1510-1560 and 1345-1385 | Asymmetric and Symmetric Stretch |

| C-O (Ester) | 1100-1300 | Stretch |

Authoritative Grounding: The predicted absorption frequencies are based on well-established correlation tables for IR spectroscopy. The strong absorption of the carbonyl group and the two characteristic absorptions of the nitro group are particularly diagnostic.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Predicted Molecular Ion ([M]⁺): The expected molecular weight of Methyl 3-nitro-4-piperazinobenzenecarboxylate (C₁₂H₁₅N₃O₄) is approximately 265.11 g/mol . A high-resolution mass spectrometer would be able to confirm the elemental composition.

-

Predicted Fragmentation Pattern: Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The molecular ion is expected to be observed due to the stability of the aromatic ring.[8] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 219) and subsequent loss of the methoxy group from the ester (m/z 188).[9] The piperazine ring can also undergo fragmentation.

Caption: A simplified predicted fragmentation pathway.

Synthesis Pathway

The synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate would likely involve a nucleophilic aromatic substitution reaction. A plausible route would be the reaction of a suitable starting material like methyl 4-chloro-3-nitrobenzoate with piperazine.

Caption: A plausible synthetic route.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 3-nitro-4-piperazinobenzenecarboxylate. By leveraging established principles and data from analogous compounds, researchers can use this guide as a foundational reference for the synthesis, purification, and structural confirmation of this and related molecules. The provided protocols and predicted data serve as a valuable tool for accelerating research and development in the field of medicinal chemistry.

References

- The Royal Society of Chemistry. Spectroscopic Data of Methyl 3-nitrobenzoate.

-

Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

-

E. R. Talaty, et al. (2004). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Available from: [Link]

-

Wodtke, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

-

Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available from: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]

-

Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Available from: [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]

-

Wodtke, R., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum of Methyl benzoate. Available from: [Link]

-

PubChem. Methyl 3-nitrobenzoate. Available from: [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. Available from: [Link]

-

Brainly. Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Available from: [Link]

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

PubChem. Methyl 3-hydroxy-4-nitrobenzoate. Available from: [Link]

-

NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. Available from: [Link]

-

University of Cambridge. Preparation of methyl 3-nitrobenzoate. Available from: [Link]

-

Chegg. using the 1H NMR spectrum of the starting material. Available from: [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. Available from: [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available from: [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

-

Chegg. IR spectrum of methyl-3-nitrobenzoate. Available from: [Link]

-

NIST WebBook. Methyl p-nitro benzoate. Available from: [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]

-

PubChem. Methyl 4-nitrobenzoate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. brainly.com [brainly.com]

- 5. aiinmr.com [aiinmr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciencing.com [sciencing.com]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-nitro-4-piperazinobenzenecarboxylate" solubility profile

An In-depth Technical Guide to the Solubility Profile of Methyl 3-nitro-4-piperazinobenzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of Methyl 3-nitro-4-piperazinobenzenecarboxylate, a compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven methodologies for its experimental determination. We will explore the theoretical underpinnings of its solubility, delineate robust protocols for both thermodynamic and kinetic solubility assessment, and examine the influence of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers, enabling a systematic and scientifically rigorous approach to characterizing this promising compound.

Structural Analysis and Predicted Solubility Behavior

The solubility of an organic molecule is fundamentally governed by its molecular structure and the interplay of its functional groups with a given solvent.[1][2] The adage "like dissolves like" provides a foundational principle: polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents.[3] Methyl 3-nitro-4-piperazinobenzenecarboxylate possesses a combination of functional groups that suggest a nuanced solubility profile.

-

Aromatic Nitro Group: The presence of a nitro group (-NO2) on the benzene ring significantly influences the molecule's electronic properties and intermolecular interactions. The nitro group is strongly electron-withdrawing and polar.[4] However, aromatic nitro compounds are generally characterized by low water solubility.[4][5] This is attributed to the dominance of the non-polar aromatic ring and the potential for strong crystal lattice interactions. While the nitro group can participate in dipole-dipole interactions, it is a poor hydrogen bond acceptor, limiting its interaction with protic solvents like water.[6][7]

-

Piperazine Moiety: The piperazine ring is a basic, six-membered heterocycle containing two nitrogen atoms.[8][9] This functional group is known to enhance aqueous solubility, particularly at acidic pH.[10] The nitrogen atoms can be protonated, forming charged species that are more readily solvated by water. Piperazine itself is freely soluble in water.[8][9][11]

-

Methyl Ester Group: The methyl ester (-COOCH3) group is polar and can act as a hydrogen bond acceptor.[1] This will contribute to some degree of solubility in polar solvents.

Overall Prediction: Based on this structural analysis, Methyl 3-nitro-4-piperazinobenzenecarboxylate is predicted to be a weakly basic compound with pH-dependent solubility. Its solubility in aqueous media is likely to be low at neutral and basic pH but is expected to increase significantly in acidic conditions due to the protonation of the piperazine ring. The presence of the nitroaromatic system suggests that the overall aqueous solubility may still be limited.[4][12] Solubility in polar organic solvents is anticipated to be higher than in water.

Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility requires empirical measurement. The two primary types of solubility determined in pharmaceutical research are thermodynamic and kinetic solubility.[13][14][15]

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[14] The shake-flask method is the gold standard for its determination.[16]

Protocol for Thermodynamic Solubility Determination:

-

Preparation: Add an excess amount of solid Methyl 3-nitro-4-piperazinobenzenecarboxylate to a series of vials containing the desired test media (e.g., purified water, pH buffers, biorelevant media).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[17]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific medium.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous medium.[15][18] This is a high-throughput method often used in early drug discovery.[18][19]

Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Methyl 3-nitro-4-piperazinobenzenecarboxylate in DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO in a microtiter plate.

-

Addition to Aqueous Media: Transfer a small aliquot of each DMSO solution to a corresponding well in a microtiter plate containing the aqueous test medium (e.g., phosphate-buffered saline, PBS).

-

Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature. The concentration at which precipitation is first observed is the kinetic solubility. Precipitation can be detected by various methods, including nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.[19]

Diagram 1: General Workflow for Solubility Determination

A flowchart illustrating the distinct experimental pathways for determining thermodynamic and kinetic solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of Methyl 3-nitro-4-piperazinobenzenecarboxylate.[20] A thorough investigation of these factors is crucial for a complete solubility profile.

Effect of pH

As predicted from its structure, the solubility of this compound is expected to be highly dependent on pH. The piperazine moiety is basic and will become protonated at lower pH values. This protonation will lead to a significant increase in aqueous solubility. A pH-solubility profile should be generated by measuring the thermodynamic solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[21][22]

Co-solvents and Organic Solvents

The solubility of Methyl 3-nitro-4-piperazinobenzenecarboxylate is likely to be enhanced in the presence of water-miscible organic co-solvents (e.g., ethanol, propylene glycol, PEG 400). A systematic study of its solubility in various organic solvents of differing polarities (e.g., methanol, acetonitrile, dichloromethane, hexane) will provide valuable information for formulation development and synthetic chemistry applications.[2]

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[20] The effect of temperature on the solubility of this compound should be evaluated to understand its behavior under different storage and physiological conditions.

Table 1: Proposed Solvent Systems for Solubility Screening

| Solvent/Medium Type | Specific Examples | Rationale |

| Aqueous Buffers | pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate | To determine the pH-solubility profile and assess solubility in simulated gastrointestinal fluids.[22][23] |

| Biorelevant Media | FaSSIF, FeSSIF | To predict in vivo solubility in fasted and fed states, which is crucial for oral drug development.[24][25][26] |

| Polar Protic Solvents | Water, Methanol, Ethanol | To assess solubility in solvents capable of hydrogen bonding. |

| Polar Aprotic Solvents | DMSO, Acetonitrile, DMF | To evaluate solubility in polar solvents that do not donate hydrogen bonds. |

| Non-polar Solvents | Toluene, Hexane | To determine solubility in hydrophobic environments. |

Biorelevant Solubility

For compounds intended for oral administration, understanding their solubility in the complex environment of the gastrointestinal tract is paramount. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids.[24][25][27][28] These media contain bile salts and phospholipids that can enhance the solubility of poorly soluble drugs through micellar solubilization.[26] Determining the solubility of Methyl 3-nitro-4-piperazinobenzenecarboxylate in these media is a critical step in predicting its oral absorption.[24]

Diagram 2: Decision Tree for Solubility-Limited Bioavailability

A logical progression for assessing the risk of solubility-limited bioavailability and guiding further development.

Conclusion and Future Directions

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube. [Link]

-

Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

-

Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

-

Teikyo University. The solubilities of aromatic nitro compounds in pure water. [Link]

-

CHEM-GUIDE. Physical properties of nitro compounds. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Dissolution Technologies. (2010). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]

-

Unknown Source. (2020). NITRO COMPOUNDS. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]

-

Al-Gousous, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Boni, J., et al. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Semantic Scholar. [Link]

-

Boni, J., et al. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Wikipedia. Piperazine. [Link]

-

Gonzalez-Gleason, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Solubility of Things. Piperazine. [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]

-

Wikipedia. Piperazine. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Reddit. (2023). Solubility of Nitro Containing Molecules. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. Piperazine [medbox.iiab.me]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pure.teikyo.jp [pure.teikyo.jp]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 21. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ema.europa.eu [ema.europa.eu]

- 23. database.ich.org [database.ich.org]

- 24. pharmalesson.com [pharmalesson.com]

- 25. biorelevant.com [biorelevant.com]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. [PDF] Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality | Semantic Scholar [semanticscholar.org]

- 28. dissolutiontech.com [dissolutiontech.com]

The Strategic Utility of Methyl 3-nitro-4-piperazinobenzenecarboxylate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Methyl 3-nitro-4-piperazinobenzenecarboxylate has emerged as a highly versatile and strategically important scaffold, offering a unique combination of reactive sites that can be selectively manipulated to generate a diverse array of pharmaceutical intermediates and other high-value chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key building block, with a focus on the underlying chemical principles and practical experimental insights.

Physicochemical Properties and Structural Features

Methyl 3-nitro-4-piperazinobenzenecarboxylate (CAS No: 192441-86-4) is a crystalline solid with a molecular weight of 265.27 g/mol . Its structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, and a piperazine moiety.

| Property | Value |

| CAS Number | 192441-86-4 |

| Molecular Formula | C₁₂H₁₅N₃O₄ |

| Molecular Weight | 265.27 g/mol |

The strategic placement of these functional groups dictates the compound's reactivity. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and influences the acidity of the N-H proton of the piperazine ring. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification reactions. The piperazine ring, with its secondary amine, is a key site for a wide range of functionalization reactions, including acylation, alkylation, and arylation.

Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate: A Practical Approach

The most common and efficient method for the synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from an activated aromatic ring by piperazine.

A typical synthetic precursor is methyl 4-chloro-3-nitrobenzoate. The electron-withdrawing nitro group ortho to the chlorine atom is crucial for activating the ring towards nucleophilic attack.

Experimental Protocol: Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate

Materials:

-

Methyl 4-chloro-3-nitrobenzoate

-

Piperazine (anhydrous)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Triethylamine or other suitable base

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-chloro-3-nitrobenzoate in a suitable aprotic polar solvent such as DMF or NMP.

-

Add an excess of anhydrous piperazine (typically 2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine can be used.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the reactivity of the starting materials. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water or a dilute aqueous acid solution to quench the reaction and dissolve any remaining piperazine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove any residual solvent and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure Methyl 3-nitro-4-piperazinobenzenecarboxylate.

Caption: Synthetic workflow for Methyl 3-nitro-4-piperazinobenzenecarboxylate.

Reactivity and Applications as a Synthetic Building Block

The true value of Methyl 3-nitro-4-piperazinobenzenecarboxylate lies in its potential for further chemical transformations. The three key functional groups—the nitro group, the piperazine N-H, and the methyl ester—can be selectively addressed to build molecular complexity.

Transformations of the Piperazine Moiety

The secondary amine of the piperazine ring is a nucleophilic center that readily undergoes a variety of reactions:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy for introducing a wide range of functional groups.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl substituents on the piperazine nitrogen.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates can be used to form N-aryl piperazine derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-alkylated piperazines.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline, which opens up a vast array of subsequent chemical transformations. This reduction is typically achieved using methods such as:

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂), iron powder in acetic acid, or sodium dithionite.

The resulting amino group can then be used in reactions such as:

-

Amide bond formation: Coupling with carboxylic acids.

-

Diazotization: Followed by Sandmeyer or other related reactions to introduce a variety of substituents.

-

Formation of heterocyclic rings: Condensation with suitable bifunctional reagents.

Modification of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in:

-

Amide bond formation: Coupling with amines using standard peptide coupling reagents.

-

Esterification: With different alcohols to modulate solubility and other physicochemical properties.

Application in Drug Discovery: A Gateway to Bioactive Molecules

The strategic combination of a piperazine ring and a nitroaromatic system makes Methyl 3-nitro-4-piperazinobenzenecarboxylate a valuable starting material in the synthesis of various biologically active compounds. While specific examples for the direct use of the title compound are found within proprietary contexts, the utility of the core scaffold is evident in the synthesis of complex molecules like Nintedanib, where a closely related N-methylated analog is a key intermediate.[1]

The general synthetic strategies enabled by this building block are illustrated below:

Caption: Key reaction pathways for Methyl 3-nitro-4-piperazinobenzenecarboxylate.

Safety and Handling

As with all laboratory chemicals, Methyl 3-nitro-4-piperazinobenzenecarboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 3-nitro-4-piperazinobenzenecarboxylate is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically positioned functional groups allow for a wide range of selective transformations, providing a robust platform for the synthesis of complex and diverse molecular scaffolds. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

-

MDPI. (n.d.). Novel Strategies in the Development of New Therapies, Drug Substances and Drug Carriers, 3rd Edition. Retrieved from [Link]

- Google Patents. (n.d.). CN105837493B - The synthetic method and its intermediate of Nintedanib.

Sources

Technical Guide: Safety and Handling of Methyl 3-nitro-4-piperazinobenzenecarboxylate

Foreword: A Proactive Approach to Chemical Safety

Section 1: Compound Profile & Inferred Hazard Identification

Methyl 3-nitro-4-piperazinobenzenecarboxylate is a substituted aromatic compound. Its chemical structure dictates its reactivity and toxicological profile. The absence of a dedicated SDS necessitates a hazard assessment based on its constituent functional groups.

-

Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can render the compound toxic, mutagenic, and recalcitrant to environmental degradation.[1][2] This group also increases the potential for energetic decomposition, a characteristic of many nitro compounds.[3]

-

Piperazine Moiety: Piperazine and its derivatives are known to have potent biological activity. They are frequently associated with health risks such as skin and respiratory sensitization, neurotoxicity, and in some cases, reproductive toxicity.[4][5][6][7] Piperazine itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]

-

Methyl Ester: This group is generally stable but can be hydrolyzed under strong acidic or basic conditions.

The combination of these moieties suggests a compound that requires careful handling due to potential toxicity, sensitization, and irritation.

Diagram: Structural Contributions to Hazard Profile

Caption: A systematic workflow for managing risks associated with novel chemicals.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems, minimizing the potential for exposure through rigorous engineering and administrative controls.

Required Engineering Controls

-

Primary Containment: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance of the handling area. Ensure equipment is tested weekly.

Personal Protective Equipment (PPE)

The selection of PPE is critical due to the compound's inferred hazards as a skin/respiratory sensitizer and irritant.

| Equipment | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is required. | Protects against incidental contact. The piperazine moiety necessitates high vigilance for skin contact to prevent sensitization. [6][7] |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust. The compound is an inferred serious eye irritant. [8] |

| Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing. |

| Respiratory | Not required for standard handling in a fume hood. Use a NIOSH-approved respirator with P100 cartridges if dust generation is unavoidable or engineering controls fail. | The piperazine moiety is a known respiratory sensitizer. [6] |

Protocol for Weighing and Dispensing Solid Compound

Objective: To accurately weigh the solid material while preventing the generation and inhalation of airborne dust.

-

Preparation: Decontaminate the balance and the fume hood work surface. Place a "Hazardous Compound in Use" sign at the fume hood.

-

Tare Container: Place a tared weigh boat or vial on the analytical balance inside the fume hood.

-

Dispensing: Using a dedicated, clean spatula, carefully transfer an approximate amount of Methyl 3-nitro-4-piperazinobenzenecarboxylate to the weigh boat. Do not "tap" the container, as this can aerosolize the fine powder.

-

Seal and Clean: Immediately and securely cap the stock bottle. Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as solid hazardous waste.

-

Final Weighing: Record the final weight. The dispensed compound should remain within the fume hood for the subsequent steps.

Protocol for Solution Preparation

Objective: To dissolve the compound safely without splashing or aerosol generation.

-

Vessel Selection: Choose a flask or beaker of appropriate size to allow for stirring without splashing (e.g., fill to no more than 2/3 of the vessel's capacity).

-

Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed solid.

-

Dissolution: Use a magnetic stir bar at a low-to-moderate speed to facilitate dissolution. If heating is required, use a controlled heating mantle and a condenser to prevent solvent evaporation.

-

Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of spills.

Section 4: Emergency Procedures

Rapid and correct response during an emergency is crucial.

Spill Response

For a small spill (<1 g solid or <50 mL of dilute solution) inside a fume hood:

-

Alert: Alert nearby personnel.

-

Contain: Ensure the fume hood sash is lowered.

-

Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

-

Collect: Carefully sweep the absorbed material into a designated hazardous waste bag or container. Do not use a brush that could generate dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For a large spill or any spill outside of a fume hood:

-

EVACUATE: Immediately evacuate the area.

-

ALERT: Alert your supervisor and call emergency personnel (EHS).

-

SECURE: Close the lab door and prevent re-entry. Post a "Do Not Enter" sign.

-

ASSIST: Provide emergency responders with information on the spilled material.

Personnel Exposure

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [9][10] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8][9] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention. [9] |

Section 5: Storage and Disposal

Storage Conditions

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and sensitizing compounds.

-

Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and strong acids and bases. [9]* Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Waste Disposal

All waste materials must be treated as hazardous.

-

Solid Waste: Used gloves, contaminated weigh boats, paper towels, and absorbent materials should be collected in a clearly labeled, sealed plastic bag or container for "Hazardous Solid Waste."

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled "Hazardous Liquid Waste" container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.

References

-

Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

-

PubMed. (2020). Piperazine derivatives as dangerous abused compounds. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]

-

GeeksforGeeks. (2020). Nitro Compounds. [Link]

-

Jaworski, M., & Mizerski, T. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4809. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Australian Department of Health. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

-

Wikipedia. (n.d.). Nitro compound. [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Methyl 3-nitro-4-piperazinobenzenecarboxylate in Medicinal Chemistry

Abstract

Methyl 3-nitro-4-piperazinobenzenecarboxylate is a versatile heterocyclic compound that serves as a pivotal intermediate in synthetic and medicinal chemistry. Its molecular architecture, featuring a benzoate ester, a nitro functional group, and a piperazine ring, provides a unique scaffold for the development of novel therapeutic agents. The electron-withdrawing nitro group and the versatile piperazine moiety make it a valuable precursor for creating libraries of compounds with diverse pharmacological profiles. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with detailed protocols for researchers in drug discovery and development. Notably, this compound is a key precursor in the synthesis of Nintedanib, a potent triple angiokinase inhibitor, highlighting its industrial and therapeutic relevance.[1]

Chemical Properties and Characterization

The structural features of Methyl 3-nitro-4-piperazinobenzenecarboxylate—a substituted aromatic ring linked to a nucleophilic piperazine—are central to its reactivity and utility. Understanding its physicochemical and spectral properties is crucial for its effective use in research.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | methyl 3-nitro-4-(piperazin-1-yl)benzoate | PubChem |

| Molecular Formula | C₁₂H₁₅N₃O₄ | - |

| Molecular Weight | 265.27 g/mol | - |

| Appearance | Typically a yellow solid | General Knowledge |

| Core Components | Benzoate Ester, Nitro Group, Piperazine Ring | [1] |

Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. Below are the expected spectroscopic signatures.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons (a singlet typically around 3.9 ppm), and the piperazine ring protons (two multiplets corresponding to the four protons adjacent to each nitrogen).[1]

-

¹³C NMR (Carbon NMR): The carbon spectrum will display signals for the carbonyl carbon of the ester (downfield), the aromatic carbons (with distinct shifts due to the nitro and piperazine substituents), the piperazine carbons, and the methyl carbon of the ester.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include a strong carbonyl (C=O) stretch from the ester group (around 1720-1740 cm⁻¹), characteristic absorptions for the nitro group (NO₂) near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and C-N stretching vibrations from the piperazine linkage.[1]

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's molecular weight should be clearly visible, confirming the overall mass.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and common method for preparing Methyl 3-nitro-4-piperazinobenzenecarboxylate is through a nucleophilic aromatic substitution (SₙAr) reaction. This process involves the displacement of a halide (typically F⁻ or Cl⁻) from an activated aromatic ring by the secondary amine of the piperazine ring. The nitro group ortho to the leaving group is critical as it strongly activates the ring towards nucleophilic attack.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound via SₙAr.

Detailed Step-by-Step Protocol

This protocol is designed for a laboratory scale synthesis.

Materials:

-

Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)

-

Piperazine (2.5 eq, anhydrous)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) as solvent

-

Deionized Water

-

Ethyl Acetate (for extraction/recrystallization)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq), piperazine (2.5 eq), and potassium carbonate (3.0 eq). Rationale: The use of excess piperazine can drive the reaction to completion and minimize di-substituted byproducts. K₂CO₃ acts as a base to neutralize the HF formed during the reaction.

-

Solvent Addition: Add a suitable volume of anhydrous DMSO or ACN to the flask to dissolve/suspend the reactants.

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting material (Methyl 4-fluoro-3-nitrobenzoate) is no longer visible. Rationale: TLC provides a rapid and effective way to ensure the reaction has gone to completion, preventing premature workup and ensuring higher yield.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A yellow precipitate of the crude product should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts and DMSO.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield a pure, crystalline solid.

-

Drying & Characterization: Dry the purified solid under vacuum. Confirm the structure and purity of the final product using NMR, FTIR, and MS as described in Section 1.2.

Applications in Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically successful drugs.[2][3] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[2][3][4] The presence of the nitro group on the benzene ring of Methyl 3-nitro-4-piperazinobenzenecarboxylate offers two key advantages:

-

Electronic Modulation: The nitro group significantly influences the electronic properties of the molecule, which can be crucial for receptor binding and pharmacological activity.[1]

-

Synthetic Handle: The nitro group can be readily reduced to an amine. This new amino group provides a reactive site for further chemical modifications, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Role as a Key Synthetic Intermediate

A prominent application of this compound is as a crucial building block for complex Active Pharmaceutical Ingredients (APIs).

-

Nintedanib Synthesis: Methyl 3-nitro-4-piperazinobenzenecarboxylate is a documented precursor in the synthesis of Nintedanib, a triple angiokinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[1] This underscores the compound's value in producing high-value, clinically relevant therapeutics.

Potential Therapeutic Areas

Based on the activities of structurally related piperazine and nitroaromatic compounds, Methyl 3-nitro-4-piperazinobenzenecarboxylate and its derivatives are promising candidates for screening in several therapeutic areas:

-

Oncology: Piperazine derivatives have shown significant anticancer properties.[1][2] A structurally similar compound was found to inhibit the epidermal growth factor receptor (EGFR), blocking downstream signaling pathways that promote cancer cell proliferation.[1] The title compound could be explored for similar kinase inhibitory activities.

-

Antimicrobial & Antifungal Agents: The piperazine nucleus is a core component of many antimicrobial and antifungal agents.[5][6] Derivatives can be tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans, Aspergillus niger).[5][6]

-

Anti-inflammatory Agents: Certain piperazine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[3][4]

Proposed Mechanism of Action: Kinase Inhibition

The following diagram illustrates a hypothesized mechanism of action for a derivative of the title compound, based on literature for similar molecules targeting the EGFR pathway.[1]

Caption: Hypothesized inhibition of EGFR signaling by a derivative.

Protocol: Downstream Functionalization via Nitro Reduction

To expand the utility of the title compound, the nitro group can be reduced to an amine, creating Methyl 3-amino-4-piperazinobenzenecarboxylate . This amine serves as a versatile handle for further derivatization (e.g., amide bond formation, sulfonylation).

Materials:

-

Methyl 3-nitro-4-piperazinobenzenecarboxylate (1.0 eq)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq) or Palladium on Carbon (Pd/C) with a hydrogen source

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure (Using SnCl₂):

-

Setup: Dissolve Methyl 3-nitro-4-piperazinobenzenecarboxylate in ethanol in a round-bottom flask.

-

Reagent Addition: Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

-

Reaction: Carefully add concentrated HCl and heat the mixture to reflux (typically 50-70°C) for several hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC. The product, being more polar due to the new amino group, will have a lower Rƒ value than the starting material.

-

Workup: Cool the reaction to room temperature and concentrate it under reduced pressure. Add water and basify the mixture carefully with a saturated solution of NaHCO₃ until the pH is ~8-9.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product, which can be purified further by column chromatography.

References

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

(2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Naturalista campano. Retrieved from [Link]

-

JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. jetir.org [jetir.org]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. japsonline.com [japsonline.com]

Application Notes and Protocols for Methyl 3-nitro-4-piperazinobenzenecarboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the potential application of Methyl 3-nitro-4-piperazinobenzenecarboxylate in drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds, particularly its N-methylated analog, to propose a robust framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. The protocols detailed herein are based on established methodologies and are intended to serve as a foundational resource for researchers initiating studies on this and similar chemical scaffolds.

Introduction: Rationale for Investigation

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Methyl 3-nitro-4-piperazinobenzenecarboxylate integrates three key structural motifs that are of significant interest in medicinal chemistry: a nitroaromatic ring, a piperazine moiety, and a benzoate ester. The piperazine ring is a well-established "privileged scaffold" in drug design, known to enhance aqueous solubility and bioavailability, and to serve as a versatile linker for interacting with various biological targets.[1][2][3] The nitroaromatic group, a potent electron-withdrawing moiety, can play a crucial role in a molecule's biological activity, often through bioreductive activation in hypoxic environments, such as those found in solid tumors.[4][5][6]

Structurally similar compounds, such as Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, have demonstrated promising biological activities, including anticancer and antimicrobial effects.[1] Research on these analogs suggests potential mechanisms of action that include the induction of apoptosis and the inhibition of key cellular signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) like VEGFR and EGFR.[1] Therefore, Methyl 3-nitro-4-piperazinobenzenecarboxylate represents a compelling candidate for investigation as a novel therapeutic agent, particularly in oncology.

Synthesis Protocol

The synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of N-aryl piperazines.[7][8] This involves the reaction of a suitable methyl 4-halo-3-nitrobenzoate with piperazine. The presence of the electron-withdrawing nitro group ortho to the halogen leaving group activates the aromatic ring for nucleophilic attack.

Proposed Synthetic Scheme

Caption: Proposed synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate.

Detailed Experimental Protocol

Materials:

-

Methyl 4-chloro-3-nitrobenzoate

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add Methyl 4-chloro-3-nitrobenzoate (1.0 equivalent), piperazine (2.0-3.0 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMSO to the flask to dissolve the reactants.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 3-nitro-4-piperazinobenzenecarboxylate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Applications and Investigational Protocols

Based on the bioactivity of structurally related molecules, Methyl 3-nitro-4-piperazinobenzenecarboxylate is a promising candidate for investigation as an anticancer agent. The following protocols are recommended for its initial biological evaluation.

In Vitro Kinase Inhibition Assays

Rationale: Many piperazine-containing compounds function as kinase inhibitors.[3] The N-methylated analog of the title compound is suggested to inhibit receptor tyrosine kinases.[1] Therefore, screening for kinase inhibitory activity is a logical first step.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [9]

-

Compound Preparation: Prepare a stock solution of Methyl 3-nitro-4-piperazinobenzenecarboxylate in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the target kinase and incubate briefly to allow for binding. Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate at 30°C for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Suggested Kinase Panel for Initial Screening:

| Kinase Target | Rationale |

| VEGFR2 | Implicated in angiogenesis, a key process in tumor growth. |

| EGFR | Frequently overexpressed in various cancers. |

| PDGFRβ | Involved in cell growth and division. |

| c-Kit | A target in gastrointestinal stromal tumors. |

| Abl | Relevant in chronic myeloid leukemia. |

Cell Viability Assay (MTT Assay)

Rationale: To assess the cytotoxic or cytostatic effects of the compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Methyl 3-nitro-4-piperazinobenzenecarboxylate for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Induction Assay (Caspase Activity Assay)

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis. The N-methylated analog has been shown to induce apoptosis.[1]

Protocol: Caspase-3/7 Activity Assay (Fluorometric) [12][13]

-

Cell Treatment: Treat cancer cells with Methyl 3-nitro-4-piperazinobenzenecarboxylate at concentrations around its IC₅₀ value for a defined period.

-

Cell Lysis: Lyse the cells to release their cytoplasmic contents.

-

Caspase Reaction: Add a fluorogenic caspase-3/7 substrate (e.g., DEVD-AMC) to the cell lysates. Activated caspase-3 and -7 will cleave the substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer (excitation ~380 nm, emission ~460 nm).

-

Data Analysis: Quantify the increase in fluorescence as an indicator of caspase activity and, consequently, apoptosis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The investigation of Methyl 3-nitro-4-piperazinobenzenecarboxylate opens up several avenues for further research and optimization.

-